
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are often used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its constituent parts. For instance, the dihedral angle between the least-squares planes of the benzene rings in 4-(4-methoxyphenoxy)benzaldehyde is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Applications De Recherche Scientifique
Antioxidant Properties
Quinazolinones, including structures related to 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline, exhibit diverse biological activities. A study by (Mravljak et al., 2021) investigated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. They discovered that certain derivatives with hydroxyl groups in the ortho position on the phenyl ring displayed notable antioxidant and metal-chelating properties.
Anticancer Activity
Quinazoline derivatives have shown potential as anticancer agents. (Suzuki et al., 2020) synthesized derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and found PVHD303 to possess potent antiproliferative activity, disrupting microtubule formation and inhibiting tumor growth in vivo. Similarly, (Haghighijoo et al., 2018) reported that certain 4-anilinoquinazoline analogs showed cytotoxic activity against breast cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors.
Antimicrobial and Anti-Inflammatory Properties
A study by (Dash et al., 2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. They found that certain derivatives showed significant activity against microbes and pain and inflammation, suggesting quinazoline derivatives' potential in treating these conditions.
Antinociceptive Activity
In the realm of pain management, (Bonacorso et al., 2016) synthesized new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines and evaluated their analgesic effect. They demonstrated significant reduction of nociception in a capsaicin-induced pain model, suggesting their potential as analgesic agents.
Photophysical Properties
Quinazolin-4(3H)-ones and their difluoroboron complexes have been studied for their photophysical properties. (Moshkina et al., 2021) found that the nature of substituents in the phenol moiety significantly influenced these properties, with certain complexes showing strong emission in specific solvents. This highlights the potential use of quinazoline derivatives in dye and imaging applications.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQKUUTWLBEAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)
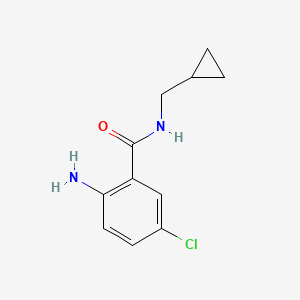
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
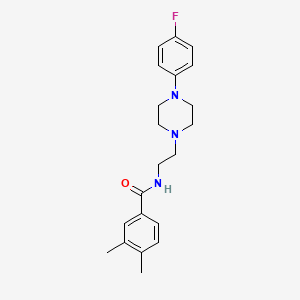
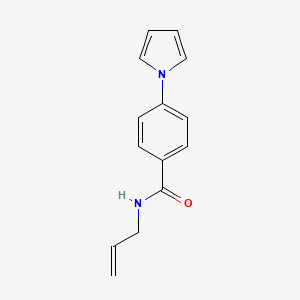


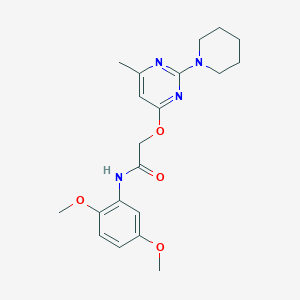
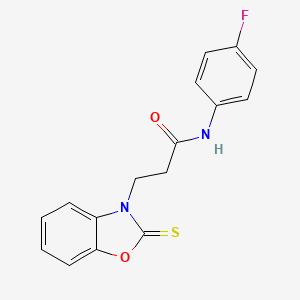
![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)